4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-
Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-: is a flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various chemical reactions, including the cyclization of chalcones or the oxidation of flavanones. The reaction conditions typically involve the use of strong oxidizing agents, such as chromic acid or hydrogen peroxide, under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the compound is often produced through large-scale fermentation processes using microorganisms that naturally produce flavonoids. These processes are optimized to increase yield and purity, often involving the use of bioreactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Chromic acid, hydrogen peroxide, and other strong oxidizing agents.
Reduction: : Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: : Various nucleophiles and electrophiles under specific conditions.
Major Products Formed
Oxidation: : Formation of quinones and other oxidized derivatives.
Reduction: : Formation of dihydroflavonols and other reduced derivatives.
Substitution: : Formation of glycosylated or acylated derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex flavonoids and other bioactive compounds.
Biology: : Studied for its antioxidant and anti-inflammatory properties.
Medicine: : Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: : Utilized in the development of natural food additives, cosmetics, and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways, including:
Antioxidant Activity: : Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: : Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: : Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
The compound is structurally similar to other flavonoids, such as quercetin, kaempferol, and myricetin. it is unique in its specific hydroxylation and methoxylation pattern, which contributes to its distinct biological activities.
Similar Compounds
Quercetin: : 3,3',4',5,7-Pentahydroxyflavone
Kaempferol: : 3,4',5,7-Tetrahydroxyflavone
Myricetin: : 3,5,7,3',4'-Pentahydroxyflavone
Properties
IUPAC Name |
(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBHKKLWSUFUNZ-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28590-40-1 | |
Record name | Persicogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28590-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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